4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline

Medicinal Chemistry Kinase Inhibition Neurodegeneration

This specific C4-linked pyrazole-aniline isomer is required for constructing the 3-substituted pyrazole pharmacophore in DLK inhibitors as detailed in patent WO-2014111496-A1. It is NOT interchangeable with the common N1-linked regioisomer (CAS 943750-26-3), making it essential for accurate SAR studies. Ensure you order CAS 1573547-07-5 to maintain synthetic route integrity.

Molecular Formula C11H14Cl3N3
Molecular Weight 294.6
CAS No. 1573547-07-5
Cat. No. B2610581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline
CAS1573547-07-5
Molecular FormulaC11H14Cl3N3
Molecular Weight294.6
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C2=C(C=CC(=C2)N)Cl
InChIInChI=1S/C11H12ClN3/c1-6-11(7(2)15-14-6)9-5-8(13)3-4-10(9)12/h3-5H,13H2,1-2H3,(H,14,15)
InChIKeyJPNUSKBQJRCHER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline (CAS 1573547-07-5) for DLK Inhibitor Synthesis


4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline (CAS 1573547-07-5) is a specialized heterocyclic aniline derivative combining a 4-chloroaniline moiety with a 3,5-dimethyl-1H-pyrazol-4-yl substituent at the meta position . The compound serves as a key synthetic intermediate in the preparation of 3-substituted pyrazole derivatives developed as dual leucine zipper kinase (DLK) inhibitors . Molecular formula C₁₁H₁₂ClN₃, molecular weight 221.68 g/mol, and the 4-chloro-3-pyrazolyl substitution pattern collectively position this compound as a structurally defined building block for kinase inhibitor medicinal chemistry programs .

Why 4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline (CAS 1573547-07-5) Cannot Be Replaced by Isomeric Analogs


Within the pyrazole-aniline chemical space, positional isomerism and substitution pattern produce functionally distinct synthetic intermediates that are not interchangeable. The 4-chloro-3-(pyrazol-4-yl) substitution pattern differs fundamentally from the more common 4-(pyrazol-1-yl)aniline regioisomer (CAS 943750-26-3), which carries the pyrazole at the para position via N1 linkage rather than the meta position via C4 linkage [1]. In DLK inhibitor synthetic routes disclosed in patent WO-2014111496-A1, the 4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl) substitution is explicitly required for constructing the 3-substituted pyrazole pharmacophore architecture . Generic substitution with other pyrazole-aniline derivatives would necessitate complete synthetic route redesign due to altered regiochemical coupling outcomes and divergent downstream functionalization chemistry .

Quantitative Differentiation Evidence for 4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline (CAS 1573547-07-5)


DLK Inhibitor Intermediate: Patent-Documented Synthetic Utility

4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline is explicitly disclosed as an intermediate in patent WO-2014111496-A1 for synthesizing 3-substituted pyrazole DLK inhibitors, whereas isomeric 4-(pyrazol-1-yl)aniline derivatives are not claimed in this therapeutic context . The 4-chloro-3-(pyrazol-4-yl) substitution enables C4-linked pyrazole coupling distinct from the N1-linked regioisomer (CAS 943750-26-3), which would produce a different heterocyclic connectivity and altered kinase binding profile if substituted [1].

Medicinal Chemistry Kinase Inhibition Neurodegeneration

Positional Isomerism: 4-Chloro-3-(pyrazol-4-yl) vs. 4-(Pyrazol-1-yl) Regiochemistry

Target compound (CAS 1573547-07-5) features 4-chloro substitution on the aniline ring with pyrazole C4-linked at the meta position (SMILES: Cc1n[nH]c(C)c1-c1cc(N)ccc1Cl) . The isomeric comparator 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline (CAS 943750-26-3) bears identical formula (C₁₁H₁₂ClN₃) and MW (221.68 g/mol) but differs fundamentally: pyrazole N1-linked at aniline para position with chloro on pyrazole ring rather than aniline ring [1]. This structural divergence produces different chemical reactivity—the C4-linked pyrazole in the target compound presents distinct nucleophilic/electrophilic character compared to the N1-linked regioisomer, and the 4-chloroaniline moiety offers amine functionalization orthogonal to pyrazole N1-substituted systems .

Organic Synthesis Regioselective Chemistry Building Blocks

Class-Level Structural Features: Pyrazole C4-Aniline Meta Substitution vs. Alternative Linkages

The 3,5-dimethyl-1H-pyrazol-4-yl substitution pattern at the aniline meta position in CAS 1573547-07-5 represents a distinct chemotype compared to methylene-bridged analogs such as 3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline (CAS 1573547-06-4), which incorporates a CH₂ spacer between the pyrazole and aniline rings . The direct C4-aryl linkage in the target compound provides enhanced conjugation and different torsional profiles relative to the flexible methylene-linked variant, which introduces an additional rotatable bond (from 1 to 2 rotatable bonds) and alters molecular geometry . Pyrazole derivatives of this class have demonstrated nanomolar-range inhibitory activity (IC₅₀ 99.0 nM and 97.4 nM) against JNK3 kinase in structurally related series, underscoring the pharmacological relevance of specific substitution patterns [1].

Heterocyclic Chemistry SAR Studies Fragment-Based Design

Commercial Availability and Purity Metrics: Benchmarking Current Supply Landscape

Current commercial sourcing for 4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline (CAS 1573547-07-5) shows limited vendor representation with catalog purity specifications at 95%+ . In contrast, the regioisomeric comparator 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline (CAS 943750-26-3) exhibits broader commercial availability across multiple suppliers (AKSci, BOC Sciences, ChemDiv, CymitQuimica, MolCore) with purity specifications ranging from 95% to ≥98% . The dihydrochloride salt form (C₁₁H₁₄Cl₃N₃, MW 294.6 g/mol) is also commercially accessible for applications requiring enhanced aqueous solubility or salt-form handling, though availability remains niche [1].

Chemical Procurement Supply Chain Quality Control

Recommended Application Scenarios for 4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline (CAS 1573547-07-5)


Synthesis of 3-Substituted Pyrazole DLK Inhibitors per Patent WO-2014111496-A1

Use CAS 1573547-07-5 as the aniline coupling partner in the preparation of 3-substituted pyrazole derivatives targeting dual leucine zipper kinase (DLK) inhibition . This application is explicitly documented in patent WO-2014111496-A1, which claims the compound as an intermediate in DLK inhibitor synthesis. The 4-chloro-3-(pyrazol-4-yl) substitution pattern provides the requisite connectivity for constructing the pharmacophore; substitution with the N1-linked regioisomer would yield a structurally distinct final compound not covered by the disclosed SAR.

Medicinal Chemistry: Pyrazole-Aniline Scaffold for Kinase Inhibitor SAR Exploration

Deploy this compound as a building block in structure-activity relationship (SAR) studies of kinase inhibitors, particularly where the 4-chloro-3-(pyrazol-4-yl) substitution pattern is hypothesized to confer favorable binding interactions . Structurally related pyrazole derivatives have demonstrated potent inhibition of JNK3 kinase with IC₅₀ values of 97.4–99.0 nM, establishing this chemotype's pharmacological relevance [1]. The target compound's direct C4-aryl linkage differentiates it from methylene-bridged analogs, offering distinct conformational properties that may translate to differentiated kinase selectivity profiles.

Regioselective Heterocyclic Chemistry: C4-Linked Pyrazole Coupling Studies

Utilize this compound in methodological studies of regioselective pyrazole-aryl coupling chemistry. The C4-linked pyrazole at the aniline meta position represents a less common substitution pattern compared to the more prevalent N1-linked pyrazole isomers, enabling investigation of differential reactivity in cross-coupling reactions, nucleophilic aromatic substitution, and downstream derivatization . The 4-chloroaniline moiety provides a handle for amine functionalization orthogonal to pyrazole ring modifications.

Fragment-Based Drug Discovery and Library Synthesis

Incorporate this compound into fragment libraries or focused compound collections targeting kinase and inflammation-related therapeutic areas. The combination of a hydrogen-bond-donating aniline amine, a chloro substituent for potential halogen bonding or metabolic modulation, and the 3,5-dimethylpyrazole moiety (a phenol bioisostere with enhanced metabolic stability) creates a versatile fragment for hit-to-lead optimization programs . The compound's moderate molecular weight (221.68 g/mol) aligns with fragment-based design principles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.